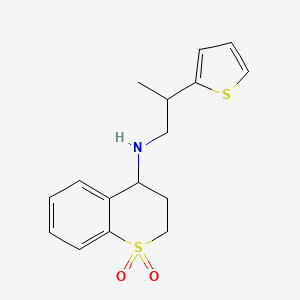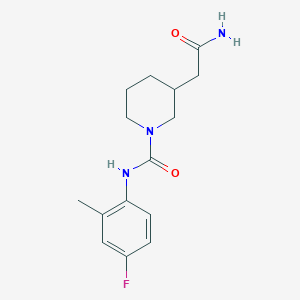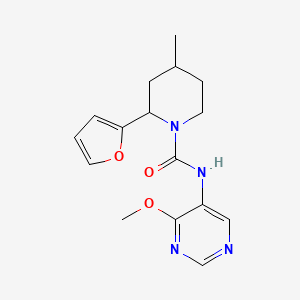
1,1-dioxo-N-(2-thiophen-2-ylpropyl)-3,4-dihydro-2H-thiochromen-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-dioxo-N-(2-thiophen-2-ylpropyl)-3,4-dihydro-2H-thiochromen-4-amine is a chemical compound that belongs to the thiochromene family. It has been synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1,1-dioxo-N-(2-thiophen-2-ylpropyl)-3,4-dihydro-2H-thiochromen-4-amine is not fully understood. However, it has been suggested that the compound may act by inhibiting the NF-κB pathway, which is involved in inflammation and cancer. The compound may also act by scavenging free radicals, which are involved in oxidative stress and aging.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. The compound has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. Additionally, the compound has been shown to have antioxidant properties, which may protect against oxidative stress and aging.
Avantages Et Limitations Des Expériences En Laboratoire
1,1-dioxo-N-(2-thiophen-2-ylpropyl)-3,4-dihydro-2H-thiochromen-4-amine has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have high yield and purity. The compound is also stable under normal laboratory conditions. However, the compound has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain biological systems. Additionally, the compound has not been extensively studied in vivo, which may limit its potential applications.
Orientations Futures
There are several future directions for the study of 1,1-dioxo-N-(2-thiophen-2-ylpropyl)-3,4-dihydro-2H-thiochromen-4-amine. One direction is to study the compound in more detail in vivo, to determine its potential applications in animal models. Another direction is to study the compound in combination with other drugs, to determine its potential synergistic effects. Additionally, the compound may be studied for its potential use as a fluorescent probe for imaging biological systems. Further research is needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 1,1-dioxo-N-(2-thiophen-2-ylpropyl)-3,4-dihydro-2H-thiochromen-4-amine involves a multi-step process that includes the reaction of 3-thiophen-2-ylprop-2-enal with ethyl acetoacetate, followed by a Michael addition reaction with thioacetamide. The final product is obtained after a cyclization reaction and purification steps. The synthesis method has been optimized for high yield and purity.
Applications De Recherche Scientifique
1,1-dioxo-N-(2-thiophen-2-ylpropyl)-3,4-dihydro-2H-thiochromen-4-amine has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Propriétés
IUPAC Name |
1,1-dioxo-N-(2-thiophen-2-ylpropyl)-3,4-dihydro-2H-thiochromen-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-12(15-6-4-9-20-15)11-17-14-8-10-21(18,19)16-7-3-2-5-13(14)16/h2-7,9,12,14,17H,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWGQLAKDFWHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCS(=O)(=O)C2=CC=CC=C12)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(Z)-1-(2,3-dihydro-1-benzofuran-5-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7663754.png)
![(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B7663758.png)
![2-Pyridin-2-yl-1-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]ethanone](/img/structure/B7663766.png)

![N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B7663774.png)
![Methyl 2,4-difluoro-5-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methylamino]benzoate](/img/structure/B7663776.png)

![3-(2-amino-2-oxoethyl)-N-[2-(3-methylpyrazol-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B7663789.png)
![N-[4-(dimethylamino)-2,6-dimethylphenyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7663795.png)
![4-[5-[(4-Fluoro-2-methoxyanilino)methyl]-1,3,4-oxadiazol-2-yl]benzonitrile](/img/structure/B7663815.png)

![(2R)-2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-methylpropanamide](/img/structure/B7663844.png)
![Methyl 2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methylamino]-5-methylbenzoate](/img/structure/B7663850.png)
![N-[3-chloro-4-(2-methoxyethoxy)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide](/img/structure/B7663855.png)
